6-Ethoxy-2-naphthaldehyde

Description

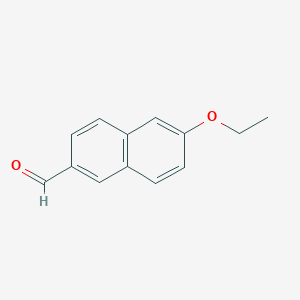

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZDTOUNPFJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615149 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757230-55-0 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 6-Ethoxy-2-naphthaldehyde

Foreword for the Research Professional

In the pursuit of novel molecular tools for advanced diagnostics and drug development, a comprehensive understanding of the photophysical characteristics of fluorogenic scaffolds is paramount. This guide is dedicated to a detailed exploration of 6-Ethoxy-2-naphthaldehyde, a promising yet under-documented member of the naphthaldehyde family. Due to a scarcity of direct experimental data for this specific ethoxy derivative, this document leverages the extensively studied and structurally analogous 6-Methoxy-2-naphthaldehyde as a primary reference. This scientifically grounded approach allows us to project the photophysical behavior of 6-Ethoxy-2-naphthaldehyde with a high degree of confidence, providing researchers with a robust framework for its application and further investigation. Herein, we delve into the core principles governing its light-matter interactions, from electronic absorption and fluorescence emission to the nuanced effects of the solvent environment. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to validate these properties in their own laboratories.

Molecular Identity and Synthetic Considerations

6-Ethoxy-2-naphthaldehyde, with the molecular formula C₁₃H₁₂O₂, is an aromatic aldehyde featuring a naphthalene core substituted with an electron-donating ethoxy group at the 6-position and an electron-withdrawing aldehyde group at the 2-position. This donor-acceptor architecture is a hallmark of many fluorescent molecules and is the primary determinant of its photophysical properties.

A Representative Synthetic Pathway

While various synthetic routes to 6-alkoxy-2-naphthaldehydes exist, a common and effective method involves the oxidation of the corresponding alcohol. A representative multi-step synthesis, adapted from procedures for the methoxy analogue, is outlined below.[1]

Figure 2: A streamlined workflow for the comprehensive photophysical characterization of 6-Ethoxy-2-naphthaldehyde.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield. [2]

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 6-Ethoxy-2-naphthaldehyde (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare Solutions: Prepare solutions of the standard and the sample with the same absorbance (typically < 0.1) at the same excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) * (A_r / A_s)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

η is the refractive index of the solvent.

-

A is the absorbance at the excitation wavelength.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) and a sensitive detector.

-

Data Acquisition: Excite the sample at a wavelength near its absorption maximum and collect the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the fluorescence lifetime (τ).

Jablonski Diagram for 6-Ethoxy-2-naphthaldehyde

The photophysical processes of absorption, relaxation, and emission can be visualized using a Jablonski diagram.

Sources

A Comprehensive Technical Guide to 6-Ethoxy-2-naphthaldehyde: Structure, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 6-Ethoxy-2-naphthaldehyde, a key aromatic aldehyde intermediate. We will explore its core chemical structure, systematic IUPAC nomenclature, and fundamental physicochemical properties. The narrative emphasizes the causality behind synthetic strategies and the interpretation of spectroscopic data, including IR, NMR, and Mass Spectrometry, to ensure structural verification. This document serves as a crucial resource for researchers and professionals in organic synthesis, materials science, and drug development, detailing the compound's role as a versatile building block for more complex molecular architectures, such as dyes, fluorescent probes, and potential pharmaceutical agents.

Introduction

6-Ethoxy-2-naphthaldehyde (CAS No. 757230-55-0) is a bifunctional organic compound featuring a naphthalene core substituted with an ethoxy group at the 6-position and an aldehyde (formyl) group at the 2-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis. The electron-donating nature of the ethoxy group influences the electronic properties of the naphthalene ring system, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations. Its structural similarity to 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, suggests its potential utility in medicinal chemistry.[2] This guide will provide a detailed examination of its chemical identity, characterization, synthesis, and established applications, offering field-proven insights for laboratory and industrial settings.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is the foundation of its chemistry. The defining features of this compound are the rigid, aromatic naphthalene scaffold, the flexible electron-donating ethoxy group, and the reactive aldehyde group.

-

IUPAC Name: 6-ethoxynaphthalene-2-carbaldehyde[1]

-

Chemical Formula: C₁₃H₁₂O₂[1]

-

Molecular Weight: 200.23 g/mol [1]

-

CAS Number: 757230-55-0[1]

-

Canonical SMILES: CCOC1=CC2=C(C=C1)C=C(C=C2)C=O[1]

Chemical Structure Diagram

Caption: Generalized workflow for the synthesis of 6-Ethoxy-2-naphthaldehyde.

Exemplary Synthesis Protocol (Self-Validating)

This protocol is adapted from general procedures for the formylation of aryl halides and serves as an illustrative example.

Objective: To synthesize 6-Ethoxy-2-naphthaldehyde from 6-Ethoxy-2-bromonaphthalene.

Pillar of Trustworthiness: Each step includes a rationale, and the final step mandates characterization to validate the outcome against known spectroscopic data.

-

Reaction Setup (Inert Atmosphere):

-

Action: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF).

-

Causality: The Grignard reagent is highly reactive with atmospheric oxygen and moisture. An inert atmosphere (nitrogen or argon) and anhydrous solvents are critical to prevent quenching of the reagent and ensure a successful reaction.

-

-

Grignard Reagent Formation:

-

Action: Add a solution of 6-Ethoxy-2-bromonaphthalene in anhydrous THF dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary. Maintain a gentle reflux.

-

Causality: This is an exothermic reaction that forms the reactive organometallic species, 6-ethoxynaphthalen-2-ylmagnesium bromide. The dropwise addition controls the reaction rate and temperature.

-

-

Formylation (The Core Transformation):

-

Action: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (DMF) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF. Low temperature is essential to prevent side reactions, such as the Grignard reagent reacting with the product aldehyde.

-

-

Quenching and Workup:

-

Action: After stirring, slowly pour the reaction mixture into a cold, dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Causality: The acid hydrolyzes the intermediate adduct to form the final aldehyde product and protonates the magnesium salts, making them water-soluble for easy removal during the extraction.

-

-

Purification and Validation:

-

Action: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality: This sequence removes residual water, salts, and unreacted starting materials. Recrystallization yields a high-purity product.

-

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, IR spectroscopy, and mass spectrometry. The obtained data should align with the characteristic values described in Section 3.2.

-

Reactivity, Applications, and Role in Drug Discovery

6-Ethoxy-2-naphthaldehyde is primarily valued as a versatile building block for constructing more complex molecules. [1]Its applications stem from the reactivity of its functional groups and the desirable properties of the naphthalene core.

Key Areas of Application

Caption: Key application pathways for 6-Ethoxy-2-naphthaldehyde.

-

Materials Science: It serves as a precursor in the synthesis of dyes, pigments, and fluorescent compounds. [1]The extended π-system of the naphthalene ring is a chromophore that can be chemically modified to tune the optical properties of the final product, making it useful for developing optical brighteners and light-sensitive materials. [1]* Organic Synthesis: The aldehyde group is a gateway to numerous chemical transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Reductive amination to synthesize secondary and tertiary amines.

-

Condensation reactions (e.g., Aldol, Knoevenagel) to form α,β-unsaturated systems, which are themselves important synthetic intermediates. [3][4] * Oxidation to the corresponding carboxylic acid (6-ethoxy-2-naphthoic acid).

-

Reduction to the corresponding alcohol ((6-ethoxynaphthalen-2-yl)methanol).

-

-

Pharmaceutical and Drug Discovery: While direct applications are not extensively documented, its derivatives are of significant interest. The naphthalene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in various bioactive compounds. [1]Furthermore, the related "6-ethoxy" moiety has been incorporated into scaffolds evaluated as potential α-glucosidase inhibitors for managing type 2 diabetes. [1][5]Its structural analog, 6-methoxy-2-naphthaldehyde, is used to create fluorescent substrates for studying enzymes like aldehyde dehydrogenase, which are relevant in tumor studies. This highlights the potential for 6-Ethoxy-2-naphthaldehyde to be used in similar probe development and as a starting point for new therapeutic agents. [1]

Conclusion

6-Ethoxy-2-naphthaldehyde is a high-value chemical intermediate defined by its unique trifecta of a naphthalene core, an ethoxy group, and an aldehyde function. This guide has established its definitive chemical structure and nomenclature, provided a framework for its spectroscopic identification, and outlined logical and verifiable synthetic pathways. Its demonstrated utility as a precursor for dyes, fluorescent materials, and its potential in the synthesis of pharmacologically active molecules underscores its importance for researchers in both academic and industrial laboratories. A thorough understanding of its properties and reactivity, as detailed herein, is essential for leveraging this compound to its full potential in the development of next-generation materials and therapeutics.

References

-

Manas Petro Chem. 6-Methoxy-2-Naphthaldehyde - Latest Price, Manufacturers & Suppliers. [Link]

- Google Patents. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

Toppr. Draw the structure of the major product formed in the following reaction when the aromatic aldehyde is present in excess. [Link]

-

Eureka | Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. [Link]

-

Canadian Center of Science and Education. Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. [Link]

- Google Patents. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

National Center for Biotechnology Information. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem. [Link]

-

National Center for Biotechnology Information. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem. [Link]

-

PubChemLite. 6-hydroxy-2-naphthaldehyde (C11H8O2). [Link]

-

National Institute of Standards and Technology. Naphthalene, 2-ethoxy-. [Link]

-

ResearchGate. Synthesis and Evaluation of 6‐Ethoxy‐2‐mercaptobenzothiazole Scaffolds as Potential α‐Glucosidase Inhibitors | Request PDF. [Link]

Sources

- 1. 6-Ethoxy-2-naphthaldehyde|CAS 757230-55-0 [benchchem.com]

- 2. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives | Mayekar | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-naphthaldehyde

Foreword: The Strategic Importance of 6-Ethoxy-2-naphthaldehyde

6-Ethoxy-2-naphthaldehyde, a key organic intermediate, holds significant value for researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a naphthalenic core functionalized with both an electron-donating ethoxy group and an electron-withdrawing aldehyde moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of a robust synthetic pathway to 6-Ethoxy-2-naphthaldehyde, alongside a detailed exploration of its characterization, offering field-proven insights into the causality behind the experimental choices.

I. Strategic Synthesis: A Multi-Step Approach to Regiocontrolled Formylation

Direct formylation of 2-ethoxynaphthalene, for instance via the Vilsmeier-Haack reaction, predominantly yields the 1-formyl isomer due to the directing effect of the ethoxy group. To achieve the desired 6-ethoxy-2-naphthaldehyde, a more strategic, multi-step approach is necessary. The following protocol, adapted from methodologies for the analogous 6-methoxy-2-naphthaldehyde, ensures the desired regioselectivity.[1][2]

A. The Synthetic Blueprint: From 2-Naphthol to the Target Aldehyde

The chosen synthetic route involves a three-step process commencing with the readily available 2-naphthol:

-

Williamson Ether Synthesis: Ethylation of 2-naphthol to produce 2-ethoxynaphthalene.

-

Regioselective Bromination: Introduction of a bromine atom at the 6-position of 2-ethoxynaphthalene.

-

Grignard Reaction and Formylation: Conversion of the aryl bromide to a Grignard reagent, followed by reaction with a formylating agent to yield the target aldehyde.

This strategic introduction of a blocking/directing bromo group is the cornerstone of achieving the desired 6,2-substitution pattern.

Diagram 1: Overall Synthetic Workflow

Caption: A multi-step synthetic pathway to 6-Ethoxy-2-naphthaldehyde.

B. Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethoxynaphthalene

-

Rationale: The Williamson ether synthesis is a classic and efficient method for the preparation of ethers. The phenoxide generated from 2-naphthol acts as a potent nucleophile, readily displacing the bromide from ethyl bromide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (1.0 eq.) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide (1.1 eq.), to the solution and stir until the 2-naphthol has been converted to its sodium salt.

-

To the resulting solution, add ethyl bromide (1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-ethoxynaphthalene.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 6-Bromo-2-ethoxynaphthalene

-

Rationale: The bromination of 2-ethoxynaphthalene in a polar solvent like acetic acid favors substitution at the 6-position, which is para to the activating ethoxy group.

-

Procedure:

-

Dissolve 2-ethoxynaphthalene (1.0 eq.) in glacial acetic acid in a three-necked flask fitted with a dropping funnel, mechanical stirrer, and a thermometer.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Dry the crude 6-bromo-2-ethoxynaphthalene. Further purification can be achieved by recrystallization from ethanol.[3]

-

Step 3: Synthesis of 6-Ethoxy-2-naphthaldehyde

-

Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The highly nucleophilic Grignard reagent formed from 6-bromo-2-ethoxynaphthalene readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to form an intermediate which, upon acidic workup, hydrolyzes to the desired aldehyde.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 6-bromo-2-ethoxynaphthalene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 6-ethoxy-2-naphthaldehyde by column chromatography on silica gel or by recrystallization.

-

II. Comprehensive Characterization: A Spectroscopic and Analytical Deep Dive

Thorough characterization is paramount to confirm the identity and purity of the synthesized 6-Ethoxy-2-naphthaldehyde. The following section details the expected outcomes from various analytical techniques.

A. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of each atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Ethoxy-2-naphthaldehyde will exhibit characteristic signals for the aldehydic, aromatic, and ethoxy protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Aldehydic (-CHO) ~9.9 - 10.1 Singlet 1H Aromatic (Naphthyl) ~7.2 - 8.2 Multiplets 6H Methylene (-OCH₂CH₃) ~4.2 Quartet 2H Methyl (-OCH₂CH₃) ~1.5 Triplet 3H -

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy group.[4]

Carbon Type Expected Chemical Shift (δ, ppm) Carbonyl (-CHO) ~192 Aromatic (Naphthyl) ~105 - 160 Methylene (-OCH₂CH₃) ~64 Methyl (-OCH₂CH₃) ~15

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | ~1680 - 1700 | Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium to Weak |

| C-O (Ether) | Stretch | ~1250 | Strong |

| C-H (Aliphatic) | Stretch | ~2850 - 2980 | Medium |

Diagram 2: Key Functional Groups for IR Spectroscopy

Caption: Characteristic IR absorption bands for 6-Ethoxy-2-naphthaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Ethoxy-2-naphthaldehyde (Molecular Weight: 200.23 g/mol ), the following fragments are expected in the mass spectrum under electron ionization (EI):

-

Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the intact molecule.

-

[M-1]⁺: A peak at m/z = 199, due to the loss of a hydrogen atom from the aldehyde group.

-

[M-29]⁺: A significant peak at m/z = 171, resulting from the loss of the formyl radical (•CHO).

-

[M-45]⁺: A peak at m/z = 155, corresponding to the loss of the ethoxy radical (•OCH₂CH₃).

B. Physical and Chromatographic Data

| Property | Value |

| CAS Number | 757230-55-0 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% (after purification) |

III. Purification: Achieving High Purity through Recrystallization

Achieving high purity is critical for the subsequent use of 6-Ethoxy-2-naphthaldehyde. Recrystallization is an effective method for purifying the crude product.

A. Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For 6-Ethoxy-2-naphthaldehyde, a moderately polar solvent is expected to be effective. Ethyl acetate is a good starting point, as it has been shown to be effective for the recrystallization of structurally similar naphthaldehyde derivatives.[5] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be explored to optimize crystal formation and purity.

B. Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the crude 6-Ethoxy-2-naphthaldehyde and a small amount of the chosen solvent (e.g., ethyl acetate).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

IV. Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. The reagents used in this synthesis, particularly bromine and magnesium turnings, require careful handling. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

V. Conclusion

This technical guide has outlined a robust and regioselective synthetic route for the preparation of 6-Ethoxy-2-naphthaldehyde. By following the detailed protocols for synthesis, purification, and characterization, researchers and drug development professionals can confidently produce and verify this valuable chemical intermediate. The insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific applications.

References

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76991, 6-Methoxy-2-naphthaldehyde. In PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Scribd. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

-

Xu, Y.-z., Dong, X.-d., Xiang, J., Zhang, P., & Zheng, M.-m. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals, 2014(9), 1161-1164. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-FORMYLATION OF PHENOLS: 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

ResearchGate. (2009). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764110, 6-Hydroxy-2-naphthaldehyde. In PubChem. Retrieved from [Link]

-

ResearchGate. (2006). NMR study of proton transfer equilibrium in Schiff bases derived from 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-acetonaphthone. Deuterium isotope effects on 13C and 15N chemical shifts. Retrieved from [Link]

Sources

- 1. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 2. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Ethoxy-2-naphthaldehyde|CAS 757230-55-0 [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

6-Ethoxy-2-naphthaldehyde CAS number and molecular weight

An In-depth Technical Guide to 6-Ethoxy-2-naphthaldehyde for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-ethoxy-2-naphthaldehyde, a versatile bicyclic aromatic aldehyde. It is intended for researchers, medicinal chemists, and material scientists, offering insights into its synthesis, characterization, reactivity, and applications, with a focus on leveraging its unique properties in drug discovery and materials science.

Core Compound Profile and Significance

6-Ethoxy-2-naphthaldehyde is a valuable intermediate in organic synthesis.[1] Its naphthalene core, functionalized with both an electron-donating ethoxy group and an electron-withdrawing aldehyde group, provides a rich platform for constructing more complex molecular architectures. This substitution pattern influences the electronic properties and reactivity of the molecule, making it a subject of interest for various applications.

| Property | Value |

| CAS Number | 757230-55-0[1][2] |

| Molecular Formula | C₁₃H₁₂O₂[1][2] |

| Molecular Weight | 200.23 g/mol [1][2] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C=C2)C=O[1] |

| InChI Key | OSGZDTOUNPFJEP-UHFFFAOYSA-N[1] |

| Appearance | Yellow to beige-yellow crystalline solid[3] |

Synthesis of 6-Ethoxy-2-naphthaldehyde: A Strategic Approach

The synthesis of 6-ethoxy-2-naphthaldehyde can be approached through several established organic transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the formylation of an appropriately substituted naphthalene precursor, such as 2-ethoxynaphthalene. The Vilsmeier-Haack reaction is a classic and effective method for this purpose.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethoxynaphthalene

This protocol describes a representative synthesis. The underlying principle is the generation of an electrophilic Vilsmeier reagent in situ, which then attacks the electron-rich naphthalene ring. The ethoxy group at the 6-position directs the formylation primarily to the 1- and 2-positions, with steric hindrance favoring substitution at the 2-position.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, place N-methylformanilide (0.33 mol).[4]

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (0.33 mol) dropwise with stirring.[4]

-

Substrate Addition: After the addition is complete, add 2-ethoxynaphthalene (β-naphthyl ethyl ether) (0.25 mol) to the mixture.[4]

-

Reaction: Heat the mixture on a steam bath for approximately 6 hours. The reaction mixture will typically turn into a deep red, viscous solution.[4]

-

Hydrolysis: After cooling, carefully and slowly pour the reaction mixture into a beaker containing 700 mL of ice-cold water with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood.[4]

-

Isolation: The crude 6-ethoxy-2-naphthaldehyde will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted reagents and byproducts.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needles.[4]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of synthesized 6-ethoxy-2-naphthaldehyde is crucial. A combination of spectroscopic methods provides a detailed picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is highly informative. The aldehydic proton is the most downfield, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group. The aromatic protons on the naphthalene ring exhibit complex splitting patterns due to their relative positions. The ethoxy group protons appear as a characteristic quartet and triplet.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (CHO) | ~10.07 | Singlet |

| Aromatic H's | 7.14 - 8.22 | Multiplets |

| Methylene H's (OCH₂) | ~4.17 | Quartet |

| Methyl H's (CH₃) | ~1.48 | Triplet |

Note: These are estimated shifts based on analogous compounds and substituent effects.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Naphthalene C-6 (C-O) | ~161 |

| Other Aromatic C's | 106 - 138 |

| Methylene Carbon (OCH₂) | ~64 |

| Methyl Carbon (CH₃) | ~15 |

Note: These are estimated shifts based on analogous compounds and substituent effects.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1700 |

| C-H Stretch (Aldehyde) | 2720 - 2820 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1230 - 1270 |

Chemical Reactivity and Synthetic Utility

The presence of both an aldehyde and an electron-rich naphthalene ring makes 6-ethoxy-2-naphthaldehyde a versatile substrate for various organic transformations.

-

Reactions of the Aldehyde Group: The aldehyde functionality can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.

-

Electrophilic Aromatic Substitution: The electron-donating ethoxy group activates the naphthalene ring towards electrophilic substitution, although the electron-withdrawing aldehyde group deactivates it.

Key Reaction Pathways

Caption: Common reactions of 6-ethoxy-2-naphthaldehyde.

Applications in Research and Drug Development

While a specialized intermediate, 6-ethoxy-2-naphthaldehyde and its derivatives have potential in several high-value research areas.

-

Fluorescent Probes and Dyes: The naphthaldehyde core is a well-known fluorophore. Modifications of the aldehyde group, for instance through Knoevenagel condensation, can be used to construct novel dyes with interesting photophysical properties, such as aggregation-induced emission (AIE), which have applications in bioimaging.

-

Medicinal Chemistry and Drug Discovery: The "6-ethoxy" functional group is present in various molecular scaffolds investigated in drug discovery.[1] For example, a series of 6-ethoxy-2-mercaptobenzothiazole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors, a therapeutic target for managing type 2 diabetes.[5] This highlights the potential of the 6-ethoxy-naphthalene scaffold as a pharmacologically relevant structure.[1][5] The broader naphthalene structure is considered a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory properties.[1]

Safety, Handling, and Storage

As a laboratory chemical, 6-ethoxy-2-naphthaldehyde should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds like 2-naphthaldehyde and 6-methoxy-2-naphthaldehyde can provide guidance.

| Precaution Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][6] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood.[7][8] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air.[3][7] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][6] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[3][6] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6][7] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7] |

Conclusion

6-Ethoxy-2-naphthaldehyde is a chemical intermediate with significant potential. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive building block for creating novel fluorescent materials and for exploration in medicinal chemistry. As research into naphthalene-based scaffolds continues to grow, the utility of this compound in developing advanced materials and potential therapeutic agents is likely to expand.

References

-

6-ETHOXY-2-NAPHTHALDEHYDE . International Laboratory USA. [Link]

-

Mayekar, A. N., et al. Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives . International Journal of Chemistry. [Link]

-

2-Methoxy-1-naphthaldehyde, 99% - Material Safety Data Sheet . Cole-Parmer. [Link]

-

6-Methoxy-2-naphthaldehyde . PubChem, National Institutes of Health. [Link]

-

Synthesis of 6-methoxy-2-naphthaldehyde . PrepChem.com. [Link]

-

Xu, Y., et al. Synthesis of 6-Methoxy-2-naphthaldehyde . Fine Chemicals. [Link]

-

9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE . Organic Syntheses. [Link]

- Preparation method of 6-methoxy-2-naphthaldehyde.

-

Balogun, M. M., et al. Synthesis and Evaluation of 6‐Ethoxy‐2‐mercaptobenzothiazole Scaffolds as Potential α‐Glucosidase Inhibitors . ChemistrySelect. [Link]

-

A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. 6-Ethoxy-2-naphthaldehyde|CAS 757230-55-0 [benchchem.com]

- 2. International Laboratory USA [intlab.org]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Critical Role of Solubility in Research and Development

An In-depth Technical Guide to the Solubility of 6-Ethoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 6-ethoxy-2-naphthaldehyde. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. Given the scarcity of published quantitative solubility data for this specific compound, this guide emphasizes predictive insights based on analogous structures and provides robust experimental protocols for researchers to generate precise solubility data in their own laboratory settings.

6-Ethoxy-2-naphthaldehyde, with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol , is a valuable aromatic aldehyde in organic synthesis.[1] Its applications span the development of fluorescent probes, dyes, and serve as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1] The solubility of this compound in various solvents is a fundamental physical property that dictates its utility and application. From reaction kinetics and purification via recrystallization to formulation and bioavailability in drug development, a thorough understanding of solubility is paramount for optimizing experimental design and achieving desired outcomes.

This guide delves into the physicochemical properties of 6-ethoxy-2-naphthaldehyde that govern its solubility, presents an inferred solubility profile based on structurally similar compounds, and provides detailed, step-by-step protocols for its experimental determination.

Physicochemical Properties of 6-Ethoxy-2-naphthaldehyde

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. The key characteristics of 6-ethoxy-2-naphthaldehyde are outlined below.

| Property | Value | Source(s) |

| IUPAC Name | 6-ethoxynaphthalene-2-carbaldehyde | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | Solid (crystals or powder) | [1] |

| CAS Number | 757230-55-0 | [1] |

The structure of 6-ethoxy-2-naphthaldehyde is characterized by a large, nonpolar naphthalene core, which suggests a general preference for nonpolar organic solvents. The presence of an aldehyde group and an ether linkage introduces some polarity, allowing for dipole-dipole interactions with solvent molecules. However, the molecule lacks a hydrogen bond donor, which will significantly limit its solubility in protic solvents like water.

Inferred Solubility Profile of 6-Ethoxy-2-naphthaldehyde

The following table presents the inferred solubility of 6-ethoxy-2-naphthaldehyde in a range of common laboratory solvents.

| Solvent | Solvent Class | Inferred Solubility | Rationale and Supporting Evidence |

| Water | Polar, Protic | Insoluble | The large, hydrophobic naphthalene ring dominates the molecule's character. The related compound 2-ethoxynaphthalene is also reported as insoluble in water.[3][4] |

| Ethanol | Polar, Protic | Soluble | 2-Ethoxynaphthalene is soluble in ethanol.[3][4] The ethoxy group of the target compound can interact favorably with ethanol. |

| Methanol | Polar, Protic | Moderately Soluble | The structurally similar 6-methoxy-2-naphthaldehyde is slightly soluble in methanol.[5] The slightly larger ethoxy group may slightly decrease solubility compared to the methoxy analogue in this solvent. |

| Acetone | Polar, Aprotic | Soluble | As a polar aprotic solvent, acetone is a good solvent for many organic compounds, including those with polar functional groups like aldehydes.[2] |

| Ethyl Acetate | Moderately Polar | Soluble, especially when heated | A patent for the related 6-methoxy-2-naphthaldehyde describes recrystallization from ethyl acetate, indicating good solubility at elevated temperatures.[6] |

| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM is a versatile solvent for a wide range of organic compounds. |

| Chloroform | Moderately Polar | Soluble | 6-methoxy-2-naphthaldehyde is slightly soluble in chloroform, suggesting the ethoxy analogue will also be soluble.[5] |

| Toluene | Nonpolar, Aromatic | Soluble | The aromatic naphthalene core of the solute will have favorable π-π stacking interactions with the aromatic ring of toluene. |

| Hexane/Heptane | Nonpolar, Aliphatic | Sparingly Soluble to Insoluble | While the naphthalene ring is nonpolar, the presence of the polar aldehyde and ether groups will likely limit solubility in highly nonpolar aliphatic solvents. |

Factors Influencing Solubility

Several key factors govern the extent to which 6-ethoxy-2-naphthaldehyde will dissolve in a given solvent:

-

Polarity: The core principle of "like dissolves like" is central. The largely nonpolar nature of the naphthalene ring system dictates a preference for solvents of low to moderate polarity.

-

Hydrogen Bonding: 6-Ethoxy-2-naphthaldehyde can act as a hydrogen bond acceptor at its ether and carbonyl oxygen atoms. However, it lacks a hydrogen bond donor. This significantly limits its solubility in protic solvents like water, where the solvent's strong hydrogen bonding network would need to be disrupted.

-

Temperature: For most solid solutes, solubility increases with temperature. This principle is exploited in recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. A patent describing the recrystallization of the related 6-methoxy-2-naphthaldehyde from hot ethyl acetate supports this behavior.[6]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[7]

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of 6-ethoxy-2-naphthaldehyde.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

Materials:

-

6-Ethoxy-2-naphthaldehyde

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer and quartz cuvettes (for spectroscopic method)

-

Evaporating dish and desiccator (for gravimetric method)

Procedure:

-

Preparation:

-

Add an excess amount of 6-ethoxy-2-naphthaldehyde to a vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter to remove any remaining microscopic solid particles. This step is crucial to avoid artificially high results.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known volume of the filtered supernatant into the dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish with the dried solute. The difference between the final and initial weights is the mass of the dissolved 6-ethoxy-2-naphthaldehyde.

-

-

Method B: UV-Vis Spectroscopy

-

Determine λmax: Prepare a dilute solution of 6-ethoxy-2-naphthaldehyde in the chosen solvent and scan its absorbance across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Analyze the Sample: Dilute the filtered supernatant with a known factor to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample, and then multiply by the dilution factor to find the concentration of the original saturated solution.

-

-

-

Calculation:

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-ethoxy-2-naphthaldehyde is not widely available, data from analogous compounds like 6-methoxy-2-naphthaldehyde and 6-hydroxy-2-naphthaldehyde suggest the following precautions should be taken.[8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

In case of Contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Clean mouth with water and seek medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-ethoxy-2-naphthaldehyde. Based on its molecular structure and data from analogous compounds, it is predicted to be soluble in common organic solvents of low to moderate polarity and insoluble in water. For researchers requiring precise quantitative data, the detailed experimental protocols provided herein offer a reliable path to generating this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful application of this versatile compound in synthesis, purification, and formulation.

References

Sources

- 1. 6-Ethoxy-2-naphthaldehyde|CAS 757230-55-0 [benchchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 93-18-5: 2-Ethoxynaphthalene | CymitQuimica [cymitquimica.com]

- 5. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 6. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Ethoxy-2-naphthaldehyde

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Ethoxy-2-naphthaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features. We will explore the underlying principles of chemical shifts and spin-spin coupling, present detailed experimental protocols for data acquisition, and provide fully interpreted spectral assignments. The guide emphasizes the causality behind spectral patterns, grounding the analysis in established NMR theory to ensure scientific integrity. Methodologies are presented as self-validating systems, and all technical claims are supported by authoritative references.

Introduction: Significance and the Role of NMR

6-Ethoxy-2-naphthaldehyde belongs to the family of substituted naphthaldehydes, which are valuable intermediates in organic synthesis. The naphthalene core is a prevalent scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent probes. The specific functionalization with an ethoxy group at the 6-position and an aldehyde at the 2-position creates a unique electronic environment, making it a versatile building block for more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.[2][3] For a molecule like 6-Ethoxy-2-naphthaldehyde, NMR is essential for confirming its identity, assessing its purity, and providing the foundational data required for further research and development.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of 6-Ethoxy-2-naphthaldehyde, using data from its close structural analog, 6-methoxy-2-naphthaldehyde, as a predictive framework due to the scarcity of directly published data for the ethoxy derivative.[4][5] The principles discussed are fundamental and directly applicable.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system for 6-Ethoxy-2-naphthaldehyde is essential. The structure and numbering are depicted below.

Figure 1: Molecular structure and atom numbering of 6-Ethoxy-2-naphthaldehyde.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.[6]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 6-Ethoxy-2-naphthaldehyde, extrapolated from known data for similar naphthalene derivatives and fundamental NMR principles.[7][8] The solvent is assumed to be CDCl₃, with TMS as the internal standard (0.00 ppm).[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Aldehyde) | 9.9 - 10.1 | s (singlet) | - | 1H |

| H-1 | 8.2 - 8.4 | s (singlet) | - | 1H |

| H-3 | 7.8 - 7.9 | d (doublet) | J ≈ 8.5 - 9.0 | 1H |

| H-8 | 7.8 - 7.9 | d (doublet) | J ≈ 8.5 - 9.0 | 1H |

| H-4 | 7.5 - 7.6 | d (doublet) | J ≈ 8.5 - 9.0 | 1H |

| H-5 | 7.3 - 7.4 | dd (doublet of doublets) | J ≈ 8.5 - 9.0, 2.0 - 2.5 | 1H |

| H-7 | 7.1 - 7.2 | d (doublet) | J ≈ 2.0 - 2.5 | 1H |

| -OCH₂CH₃ | 4.1 - 4.2 | q (quartet) | J ≈ 7.0 | 2H |

| -OCH₂CH₃ | 1.4 - 1.5 | t (triplet) | J ≈ 7.0 | 3H |

Interpretation of ¹H NMR Spectrum

-

Aldehyde Proton (H-C=O): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing it to appear far downfield (9.9-10.1 ppm).[9] It typically appears as a sharp singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-1 to H-8):

-

H-1 and H-3: These protons are ortho and para to the electron-withdrawing aldehyde group at C-2. This deshielding effect shifts them downfield. H-1 is particularly deshielded and appears as a singlet due to the very weak four-bond (⁴J) coupling to H-3, which is often not resolved. H-3 appears as a doublet due to its strong three-bond (ortho) coupling with H-4.[10]

-

H-8 and H-4: These protons are also in relatively deshielded environments. They appear as doublets due to ortho coupling with their respective neighbors (H-7 and H-3).

-

H-5, H-7: These protons are on the other ring, influenced by the electron-donating ethoxy group at C-6. This group shields these protons, shifting them upfield relative to the protons on the other ring. H-7, being ortho to the ethoxy group, is the most shielded aromatic proton and appears as a doublet from its weak four-bond (meta) coupling to H-5. H-5 appears as a doublet of doublets, split by both H-4 (ortho coupling, large J) and H-7 (meta coupling, small J).[11]

-

-

Ethoxy Group Protons (-OCH₂CH₃):

-

The methylene (-OCH₂-) protons are directly attached to an electronegative oxygen atom, which deshields them, causing them to resonate around 4.1-4.2 ppm.[9] They are split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4).[1]

-

The methyl (-CH₃) protons are further from the oxygen and are therefore more shielded, appearing upfield around 1.4-1.5 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[1] The characteristic quartet-triplet pattern with a 2:3 integration ratio is a definitive signature of an ethyl group.

-

Figure 2: Key ³J (ortho/vicinal) and ⁴J (meta) ¹H-¹H spin-spin coupling interactions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups).[12]

Predicted ¹³C NMR Spectral Data

The table below presents the predicted chemical shifts for each carbon in 6-Ethoxy-2-naphthaldehyde, based on data from analogous structures and established chemical shift ranges.[13][14] The spectrum is proton-decoupled, so all signals appear as singlets.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 193 |

| C-6 | 159 - 161 |

| C-2 | 136 - 138 |

| C-4a | 134 - 136 |

| C-8a | 131 - 133 |

| C-4 | 130 - 132 |

| C-8 | 129 - 131 |

| C-1 | 128 - 130 |

| C-5 | 124 - 126 |

| C-3 | 122 - 124 |

| C-7 | 105 - 107 |

| -OC H₂CH₃ | 63 - 65 |

| -OCH₂C H₃ | 14 - 16 |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): Similar to its proton, the aldehyde carbon is extremely deshielded and is found furthest downfield, typically above 190 ppm.[12]

-

Aromatic Carbons:

-

Oxygen-bearing Carbon (C-6): The carbon directly attached to the electronegative oxygen of the ethoxy group is significantly deshielded and appears around 160 ppm.

-

Quaternary Carbons (C-4a, C-8a): These carbons, located at the fusion of the two rings, have distinct chemical shifts. Their signals are often of lower intensity compared to protonated carbons.

-

Aldehyde-bearing Carbon (C-2): The carbon attached to the aldehyde group is also deshielded and appears in the downfield region of the aromatic signals.

-

Protonated Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 105-135 ppm. C-7, being ortho to the electron-donating ethoxy group, is the most shielded (furthest upfield) of the aromatic carbons.[13] The other carbons (C-1, C-3, C-4, C-5, C-8) have shifts influenced by the combined electronic effects of the aldehyde and ethoxy substituents.

-

-

Ethoxy Group Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is attached to oxygen and is deshielded, appearing around 63-65 ppm.

-

The terminal methyl carbon (-CH₃) is a typical sp³-hybridized carbon in an alkyl chain and is found far upfield, around 14-16 ppm.

-

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized methodology. This protocol ensures data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Ethoxy-2-naphthaldehyde for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[15][16]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.[16]

-

Gently vortex the vial until the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[15]

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[16]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial as it stabilizes the magnetic field during the experiment.[15]

-

"Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity. This is monitored by observing the shape of the lock signal or a strong singlet from the sample or reference. A well-shimmed sample results in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulate 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[15]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.[17]

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Assign the peaks based on their chemical shift, multiplicity, and integration, as detailed in Sections 3 and 4.

-

Figure 3: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Ethoxy-2-naphthaldehyde provide a complete and unambiguous fingerprint of its molecular structure. The aldehyde proton gives a characteristic signal at the far downfield end of the ¹H spectrum, while the ethoxy group presents a signature quartet-triplet pattern. The substitution pattern on the naphthalene core results in a well-resolved set of aromatic signals, the chemical shifts of which are dictated by the interplay of the electron-donating ethoxy group and the electron-withdrawing aldehyde group. The ¹³C spectrum complements this information by confirming the presence of all 13 unique carbon environments. The detailed analysis and robust experimental protocol outlined in this guide provide researchers with the necessary framework for confidently identifying this compound, verifying its purity, and utilizing it in further synthetic and developmental applications.

References

-

Organic Chemistry @ CU Boulder. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

-

Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Zain, T., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

(n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Regensburg. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Methoxy-2-naphthalaldehyde. Retrieved from [Link]

-

MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wiley Online Library. (n.d.). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACS Publications. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. ekwan.github.io [ekwan.github.io]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 15. organomation.com [organomation.com]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. nmrprobe.org [nmrprobe.org]

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 6-Ethoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and photophysical properties of 6-Ethoxy-2-naphthaldehyde, a versatile building block in the development of fluorescent probes and advanced materials. The document details the theoretical underpinnings of its UV-Vis absorption and fluorescence emission characteristics, offers meticulous, field-proven protocols for spectral acquisition and analysis, and explores the influence of environmental factors such as solvent polarity. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize the spectroscopic properties of this and similar naphthaldehyde derivatives in their research endeavors.

Introduction: The Significance of 6-Ethoxy-2-naphthaldehyde in Modern Research

6-Ethoxy-2-naphthaldehyde is a member of the naphthaldehyde family of organic compounds, which are characterized by a naphthalene core functionalized with an aldehyde group. The strategic placement of an electron-donating ethoxy group at the 6-position and an electron-withdrawing aldehyde group at the 2-position imparts this molecule with intriguing photophysical properties, making it a valuable intermediate in the synthesis of dyes, pigments, and fluorescent compounds.[1] The extended π-conjugated system of the naphthalene ring, coupled with the potential for intramolecular charge transfer (ICT), renders 6-ethoxy-2-naphthaldehyde and its derivatives highly sensitive to their local environment, a property that is extensively exploited in the design of fluorescent chemosensors for detecting metal ions and other analytes.

The study of the UV-Vis absorption and fluorescence emission spectra of this compound is crucial for understanding its electronic transitions and excited-state behavior. This knowledge is paramount for its application in various fields, including materials science, where it can be used in the development of optical brighteners and light-sensitive materials, and in medicinal chemistry, as a scaffold for novel therapeutic agents. This guide will delve into the core principles governing its spectroscopic behavior and provide practical, validated protocols for its characterization.

Synthesis of 6-Ethoxy-2-naphthaldehyde

The synthesis of 6-ethoxy-2-naphthaldehyde can be achieved through various synthetic routes, often involving the modification of a pre-existing naphthalene core. A common strategy involves the selective oxidation of the corresponding primary alcohol, (6-ethoxynaphthalen-2-yl)methanol. This precursor can be synthesized from 6-methoxy-2-naphthoic acid through esterification followed by reduction. While specific literature on the synthesis of the ethoxy derivative is not abundant, established methods for its close analog, 6-methoxy-2-naphthaldehyde, provide a reliable blueprint.

A well-documented synthesis for 6-methoxy-2-naphthaldehyde starts from 2-acetyl-6-methoxynaphthalene.[2] This is converted to 6-methoxy-2-naphthoic acid, which is then esterified. The resulting ester is reduced to 6-methoxy-2-naphthyl methanol, and a final selective oxidation yields the desired aldehyde. A similar pathway can be envisioned for the ethoxy derivative, starting from the corresponding 2-acetyl-6-ethoxynaphthalene.

Foundational Principles of UV-Vis Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs a photon of UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, the lowest unoccupied molecular orbital (LUMO). The energy of the absorbed photon corresponds to the energy difference between these orbitals. In conjugated systems like 6-ethoxy-2-naphthaldehyde, these transitions are often π → π* transitions.

Fluorescence is the emission of a photon from a molecule that has been electronically excited. Following absorption of a photon, the molecule is in an excited singlet state (S₁). It can then return to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Experimental Protocols for Spectroscopic Analysis

General Protocol for UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the fundamental steps for acquiring the absorption and emission spectra of 6-ethoxy-2-naphthaldehyde.

Materials and Instrumentation:

-

6-Ethoxy-2-naphthaldehyde

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, dimethyl sulfoxide)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Solution Preparation: Prepare a stock solution of 6-ethoxy-2-naphthaldehyde in a chosen spectroscopic grade solvent at a concentration of approximately 1 mM. From this stock solution, prepare a series of dilutions to obtain concentrations in the micromolar range (e.g., 1-10 µM).

-

UV-Vis Absorption Measurement:

-

Record the absorbance spectrum of the solvent to be used as a baseline.

-

Measure the absorbance spectra of the prepared solutions of 6-ethoxy-2-naphthaldehyde from approximately 200 to 500 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis spectrum.

-

Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm.

-

Identify the wavelength of maximum emission (λem).

-

Diagram of the Experimental Workflow:

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Investigation of Solvatochromic Effects

The photophysical properties of 6-ethoxy-2-naphthaldehyde are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This protocol details the investigation of these effects.

Protocol:

-

Prepare solutions of 6-ethoxy-2-naphthaldehyde at the same concentration in a series of solvents with varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO).

-

For each solution, record the UV-Vis absorption and fluorescence emission spectra as described in the general protocol.

-

Tabulate the λmax and λem values for each solvent.

-

Analyze the data by plotting the Stokes shift (in cm⁻¹) against a solvent polarity parameter, such as the Reichardt's dye ET(30) value, to construct a Lippert-Mataga plot. This plot can provide insights into the change in dipole moment of the molecule upon excitation.

Diagram of Solvatochromism Investigation:

Caption: Workflow for Investigating Solvatochromic Effects.

Spectroscopic Properties of 6-Ethoxy-2-naphthaldehyde (and its Methoxy Analog)

Due to the limited availability of published experimental spectra for 6-ethoxy-2-naphthaldehyde, the following discussion will draw upon the expected properties based on its structure and data from its close structural analog, 6-methoxy-2-naphthaldehyde. The photophysical behavior of these two compounds is anticipated to be very similar, with the primary difference being minor shifts in absorption and emission maxima due to the slightly different electron-donating abilities of the ethoxy and methoxy groups.

UV-Vis Absorption Spectrum